1-Ethyl-2-methylnaphtho(1,2-d)thiazolium toluene-p-sulphonate
Overview
Description
1-Ethyl-2-methylnaphtho(1,2-d)thiazolium toluene-p-sulphonate is a complex organic compound with the molecular formula C({21})H({21})NO({3})S({2}). This compound is known for its unique structural features, which include a naphtho-thiazolium core substituted with ethyl and methyl groups, and a toluene-p-sulphonate counterion. It is used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-methylnaphtho(1,2-d)thiazolium toluene-p-sulphonate typically involves the following steps:
Formation of the Thiazolium Core: The initial step involves the cyclization of a naphthalene derivative with a thioamide under acidic conditions to form the thiazolium ring.
Alkylation: The thiazolium ring is then alkylated using ethyl iodide and methyl iodide in the presence of a strong base such as sodium hydride or potassium carbonate.
Salt Formation: The final step involves the reaction of the alkylated thiazolium compound with toluene-p-sulphonic acid to form the toluene-p-sulphonate salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Alkylation: Using continuous flow reactors for the alkylation step to maintain precise control over reaction conditions.
Purification: Employing crystallization and recrystallization techniques to purify the final product.
Quality Control: Implementing rigorous quality control measures, including spectroscopy and chromatography, to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-methylnaphtho(1,2-d)thiazolium toluene-p-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or methyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted thiazolium salts.
Scientific Research Applications
1-Ethyl-2-methylnaphtho(1,2-d)thiazolium toluene-p-sulphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-methylnaphtho(1,2-d)thiazolium toluene-p-sulphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can:
Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their activity, leading to various biological effects.
Modulate Receptor Function: By interacting with cellular receptors, it can modulate signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-ethylbenzothiazolium toluene-p-sulphonate
- 1-Ethyl-2-methylbenzothiazolium toluene-p-sulphonate
- 1-Ethyl-2-methylquinolinium toluene-p-sulphonate
Uniqueness
1-Ethyl-2-methylnaphtho(1,2-d)thiazolium toluene-p-sulphonate is unique due to its naphtho-thiazolium core, which imparts distinct chemical and physical properties compared to its benzothiazolium and quinolinium analogs. This uniqueness makes it particularly valuable in specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-ethyl-2-methylbenzo[e][1,3]benzothiazol-1-ium;4-methylbenzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14NS.C7H8O3S/c1-3-15-10(2)16-13-9-8-11-6-4-5-7-12(11)14(13)15;1-6-2-4-7(5-3-6)11(8,9)10/h4-9H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTNCJKZKIRUTI-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(SC2=C1C3=CC=CC=C3C=C2)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30885882 | |
Record name | Naphtho[1,2-d]thiazolium, 1-ethyl-2-methyl-, 4-methylbenzenesulfonate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30885882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42952-29-4 | |
Record name | Naphtho[1,2-d]thiazolium, 1-ethyl-2-methyl-, 4-methylbenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42952-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphtho(1,2-d)thiazolium, 1-ethyl-2-methyl-, 4-methylbenzenesulfonate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042952294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphtho[1,2-d]thiazolium, 1-ethyl-2-methyl-, 4-methylbenzenesulfonate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Naphtho[1,2-d]thiazolium, 1-ethyl-2-methyl-, 4-methylbenzenesulfonate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30885882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-2-methylnaphtho[1,2-d]thiazolium toluene-p-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.907 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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